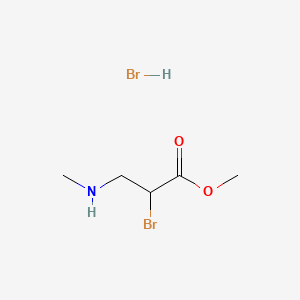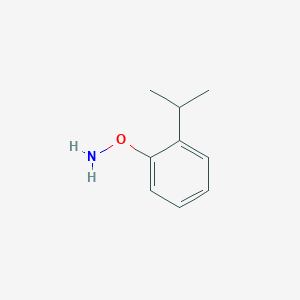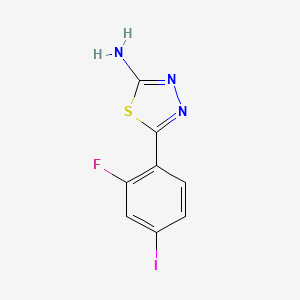
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(3-methoxy-4-methoxyphenyl)-2-hydroxypropanoate.
科学研究应用
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 3-Fluoro-4-methoxybenzaldehyde
Uniqueness
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the phenyl ring distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties.
属性
分子式 |
C11H13FO4 |
|---|---|
分子量 |
228.22 g/mol |
IUPAC 名称 |
methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI 键 |
MRFOSLOJIRJXKM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



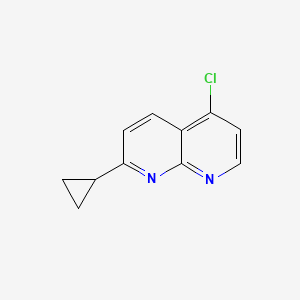
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
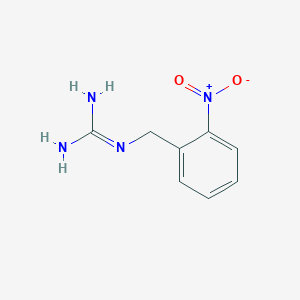
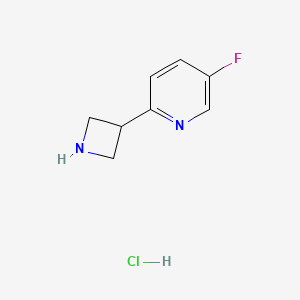

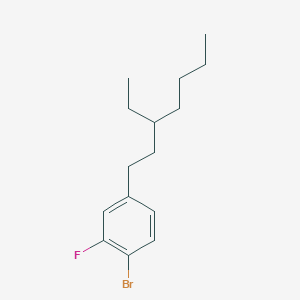
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
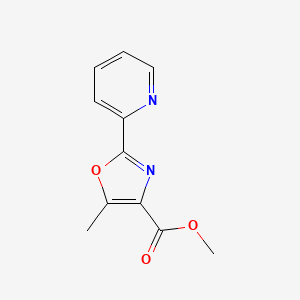

![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
